(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone
Description
This compound features a piperidine ring substituted at the 4-position with a benzimidazole moiety, linked via a methanone bridge to a 3,4-dimethoxyphenyl group. Such structures are often explored for pharmacological activity, including kinase inhibition or receptor antagonism .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-8-7-15(13-19(18)27-2)21(25)24-11-9-14(10-12-24)20-22-16-5-3-4-6-17(16)23-20/h3-8,13-14H,9-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRNRNPIKUVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone typically involves multiple steps:
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Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions, often using polyphosphoric acid (PPA) as a dehydrating agent .
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Piperidine Ring Formation: : The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzimidazole intermediate .
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Attachment of Dimethoxyphenyl Group: : The final step involves the coupling of the dimethoxyphenyl group to the benzimidazole-piperidine intermediate. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate .
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Reduction: : Reduction reactions can be performed on the benzimidazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be substituted with various nucleophiles .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced benzimidazole rings .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
Case Study : A study on related benzimidazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for further development in cancer therapies .
Neurological Disorders
The compound has been investigated for its effects on neurological conditions, particularly in the context of neuroprotection and cognitive enhancement. Its structural similarity to known neuroprotective agents suggests it may:
- Modulate neurotransmitter systems.
- Provide protective effects against neurodegenerative diseases.
Case Study : Research involving piperidine derivatives indicated improvements in cognitive function in animal models of Alzheimer's disease, highlighting the potential for this compound to be explored as a treatment option .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Preliminary results indicate that it possesses moderate to strong activity against pathogens like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
This suggests that the compound could be developed further as an antimicrobial agent .
Cardiovascular Applications
The compound's potential in treating cardiovascular diseases is also being explored. It may affect pathways involved in hypertension and lipid metabolism, making it a candidate for addressing metabolic syndrome and related disorders.
Case Study : A patent application discusses the use of similar compounds for treating conditions associated with metabolic syndrome, including hypertension and type 2 diabetes, by inhibiting specific enzymatic pathways .
Mechanism of Action
The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, disrupting their normal function and leading to therapeutic effects . The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Core Structural Variations
| Compound Name | Key Substituents/Modifications | Biological Relevance/Notes | Reference |
|---|---|---|---|
| (4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone | 3,4-Dimethoxyphenyl, benzimidazole-piperidine | Enhanced electron donation; potential CNS activity | |
| (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | Trifluoromethylphenyl | Increased lipophilicity; metabolic stability | |
| (3,4-Dimethoxyphenyl)(1H-imidazol-2-yl)methanone | Imidazole core (vs. benzimidazole) | Reduced aromaticity; altered binding affinity | |
| 4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-ylmethanone | Fluorobenzyl groups | Improved pharmacokinetics; possible enhanced BBB penetration | |
| (4-(2-Benzyl-1H-benzimidazol-1-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone | 3,4-Dimethylphenyl, benzyl substitution | Steric hindrance effects; modified receptor interaction |
Pharmacological and Physicochemical Properties
- Electron-Donating Groups : The 3,4-dimethoxy substitution in the target compound enhances solubility compared to methyl or halogenated analogues but may reduce membrane permeability .
- Fluorinated Analogues : Fluorine atoms in compounds like those in increase metabolic stability and lipophilicity, critical for CNS-targeted drugs .
Biological Activity
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.5 g/mol. Its structure features a benzimidazole moiety linked to a piperidine ring and a methanone group substituted with a dimethoxyphenyl group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds with piperidine and benzimidazole functionalities are known for their antibacterial and antifungal effects.
- Enzyme Inhibition : Some derivatives act as inhibitors of important enzymes like protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been shown to inhibit PTPs, which are involved in various signaling pathways related to cell growth and differentiation. For instance, studies have reported that modifications on the benzimidazole ring enhance selectivity and potency against specific PTPs .
- Interaction with DNA : Some benzimidazole derivatives exhibit the ability to intercalate into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, leading to apoptosis in cancerous tissues.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Anticancer Activity : A study evaluated a series of benzimidazole derivatives for their anticancer properties against various cell lines. The most potent compound exhibited an IC50 value of 2.07 µM against PTP1B, significantly higher than other tested compounds .
- Antimicrobial Testing : Another research explored the antimicrobial efficacy of piperidine-based compounds, revealing substantial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific strain .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
